Future research directions for hydromorphone hydrochloride may include:* Exploring Novel Applications: The potential of hydromorphone hydrochloride to protect against myocardial ischemia/reperfusion injury suggests that further research is warranted to explore its benefits in other organ systems and disease models. [] This may open avenues for investigating its therapeutic applications beyond analgesia, potentially in areas like cardiovascular protection, neuroprotection, and inflammatory disease management.* Investigating Long-Term Effects: More research is needed to understand the long-term effects of hydromorphone hydrochloride in various species. This includes investigating potential tolerance development, withdrawal symptoms, and chronic effects on organ systems.* Optimizing Drug Combinations: Research should continue to investigate the compatibility and stability of hydromorphone hydrochloride with a wider range of drugs. This will help optimize drug combinations for different research applications, ensuring safety, efficacy, and minimized adverse effects.* Developing Novel Formulations: Developing novel formulations of hydromorphone hydrochloride, such as sustained-release preparations or targeted drug delivery systems, could offer greater flexibility and precision in research applications. These formulations could enable more sustained drug levels, improved bioavailability, and targeted delivery to specific tissues or organs, enhancing its efficacy and minimizing potential side effects.* Understanding Species-Specific Differences: Further research is necessary to elucidate species-specific differences in the pharmacokinetics and pharmacodynamics of hydromorphone hydrochloride. This will ensure appropriate dosage selection and administration regimens for different animal models, enhancing the accuracy and reliability of research findings.
Hydromorphone hydrochloride is a potent opioid analgesic derived from morphine, primarily used for the management of moderate to severe pain. It is marketed under various brand names, including Dilaudid. This compound exhibits a high lipid solubility, allowing it to cross the blood-brain barrier effectively, which contributes to its rapid onset of action and significant potency—approximately five times stronger than morphine on a milligram basis.
Hydromorphone hydrochloride is classified as a semi-synthetic opioid. It is synthesized from morphine through chemical modifications that enhance its pharmacological properties. The compound is categorized under the International Nonproprietary Names system as "hydromorphone" and falls within the broader category of narcotic analgesics.
The synthesis of hydromorphone typically involves the catalytic hydrogenation of morphine or its derivatives. Various methods have been documented, including:
The synthesis often requires maintaining specific temperature and pressure conditions to optimize yield and purity. For instance, one method involves heating morphine with concentrated hydrochloric acid and activated palladium catalyst at approximately 95 °C under nitrogen atmosphere .
Hydromorphone hydrochloride has a molecular formula of and a molecular weight of approximately 285.34 g/mol. The compound features a complex structure characterized by a phenanthrene core with several functional groups that contribute to its pharmacological activity.
Hydromorphone undergoes various chemical reactions, primarily related to its metabolism within the human body:
The pharmacokinetic profile indicates that hydromorphone has a high bioavailability when administered intravenously (up to 60% when taken orally due to first-pass metabolism) and an elimination half-life ranging from 2 to 3 hours for immediate-release forms, extending up to 15 hours for controlled-release formulations .
Hydromorphone exerts its analgesic effects primarily through agonistic activity at the mu-opioid receptors in the central nervous system. This interaction leads to:
The onset of action for intravenous administration is less than five minutes, while oral administration typically takes about 30 minutes for peak effects .
Hydromorphone hydrochloride is widely used in clinical settings for:
Hydromorphone hydrochloride (C₁₇H₁₉NO₃·HCl; CAS 71-68-1) is a semi-synthetic opioid derived from the natural alkaloid morphine through selective hydrogenation and ring modification [4] [5]. Its core structure retains the pentacyclic phenanthrene backbone characteristic of opioid alkaloids but features critical modifications:
These modifications yield a compound approximately 5–7 times more potent than morphine due to improved blood-brain barrier penetration and higher receptor binding efficiency. The hydrochloride salt form ensures pharmaceutical stability and water solubility (>10 mg/mL) [5].
Table 1: Core Structural Features of Hydromorphone Hydrochloride
Structural Element | Modification from Morphine | Functional Impact |
---|---|---|
C-6 position | Hydroxyl → Ketone | Increased lipophilicity |
C-7–C-8 bond | Unsaturated → Saturated | Reduced metabolic degradation |
Nitrogen substituent | N-methyl retention | μ-opioid receptor affinity |
Hydromorphone hydrochloride’s pharmaceutical utility stems from its distinct physicochemical profile:
Table 2: Physicochemical Properties of Hydromorphone Hydrochloride
Property | Value | Method |
---|---|---|
Molecular weight | 285.14 g/mol (free base); 321.80 g/mol (HCl salt) | Mass spectrometry |
XLogP | 0.6 | Computational prediction |
Aqueous solubility | >10 mg/mL at 20°C | USP titration |
pKa | 8.2 (tertiary amine) | Potentiometric titration |
Crystal system | Triclinic | X-ray diffraction |
Industrial synthesis involves morphine hydrogenation under controlled conditions:
Critical process parameters include temperature control during oxidation (prevents over-oxidation to hydromorphone-N-oxide) and strict pH management during salt formation (ensures crystalline uniformity).
Regulatory-compliant manufacturing requires rigorous control of process-related impurities:
Table 3: Major Synthesis Impurities in Hydromorphone Hydrochloride
Impurity | Origin | Detection Method | Acceptance Limit |
---|---|---|---|
Dihydromorphine | Incomplete oxidation | HPLC (RRT 0.85) | ≤0.15% |
Hydromorphone-N-oxide | N-oxidation | Ion-pair chromatography | ≤0.10% |
10-Hydroxyhydromorphone | Radical oxidation | UV-Vis spectroscopy | ≤0.20% |
Pseudohydromorphone | Alkaline degradation | HPLC (RRT 1.12) | ≤0.10% |
Stability-indicating HPLC assays with photodiode array detection (USP monograph) are mandatory for quantifying these impurities, with separation achieved on C18 columns using phosphate buffer/acetonitrile gradients [1] [5].
Hydromorphone hydrochloride contains five chiral centers (C-5, C-6, C-9, C-13, C-14) with absolute configurations 5R,6S,9R,13S,14R essential for activity [2]. Key stereochemical considerations include:
The rigid trans-ring fusion between rings C and D enforces a T-shaped molecular conformation critical for docking within the opioid receptor’s hydrophobic pocket. Isomeric impurities from synthesis (e.g., 8-iso-hydromorphone) exhibit altered ring conformations and are pharmacologically inactive.
Hydromorphone hydrochloride is systematically known as 4,5α-Epoxy-3-hydroxy-17-methyl-morphinan-6-one hydrochloride. Other compounds referenced include morphine, dihydromorphine, and hydromorphone-N-oxide.
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.: 12007-33-9
CAS No.: 1242240-30-7